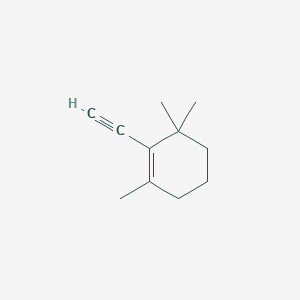
2-Ethynyl-1,3,3-trimethylcyclohex-1-ene
Cat. No. B3048984
Key on ui cas rn:
1892-05-3
M. Wt: 148.24 g/mol
InChI Key: QGTBEURZGSLOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05986131
Procedure details


(2E,4E)-5-(2-Bromo-cyclopent-1-enyl)3-methyl-penta-2,4-dienoic acid ethyl ester (1.43 g) was dissolved in 5 ml of benzene. At ambient temperature was added successively: 293 mg of Pd(Ph3P)4, 95 mg of CuI, 147 mg of (Ph)3P, and 8 ml of piperidine. To this mixture was added via dropping funnel within 1 hour 2-ethynyl-1,3,3-trimethyl-1-cyclohexene (745 mg) dissolved in 5 ml of benzene. After 4.5 hours, additional acetylene (350 mg) was added and stirring continued for 30 minutes. The mixture was then poured into crushed ice/HCI, extracted with EtOEt, washed twice with water, dried over Na2SO4, and evaporated to dryness. Medium pressure chromatography (SiO2, hexane/AcOEt=98/2) yielded 1.478 g of (2E, 4E)-3-Methyl-5-(2,6,6-trimethyl-cyclohex-1-enylethynyl)-cyclopent-1-enyl]-penta-2,4-dienoic acid ethyl ester as a yellow oil.
Quantity
1.43 g
Type
reactant
Reaction Step One








Name
CuI
Quantity
95 mg
Type
catalyst
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])/[CH:5]=[C:6](\C)/[CH:7]=[CH:8]/C1CCCC=1Br)[CH3:2].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.N1CCCCC1.C(C1C(C)(C)CCCC=1C)#C.C#C>C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[CH:6][CH:7]=[CH2:8])[CH3:2] |^1:64,66,85,104|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(\C=C(\C=C\C1=C(CCC1)Br)/C)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
147 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
745 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=C(CCCC1(C)C)C
|
Step Five
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
C#C
|
Step Six
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
293 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Eight
|
Name
|
CuI
|
|
Quantity
|
95 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
At ambient temperature was added successively
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
within 1 hour
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was then poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
into crushed ice/HCI
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOEt
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C=CC=C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
